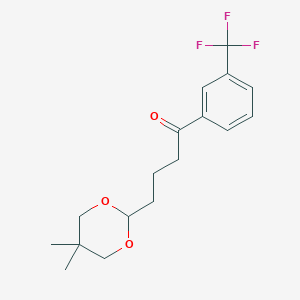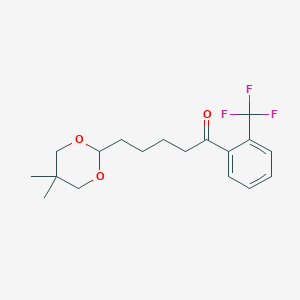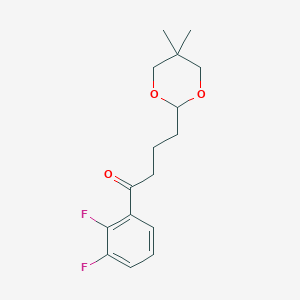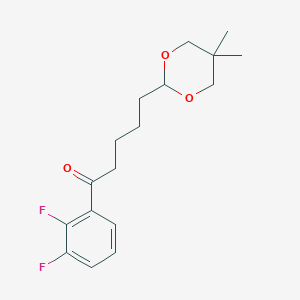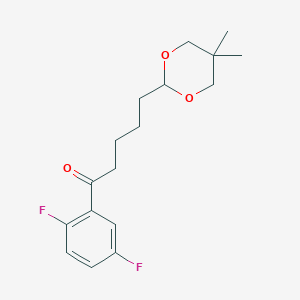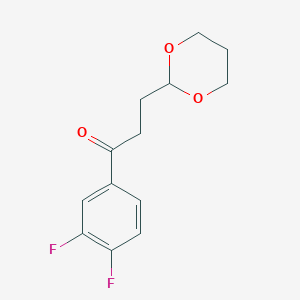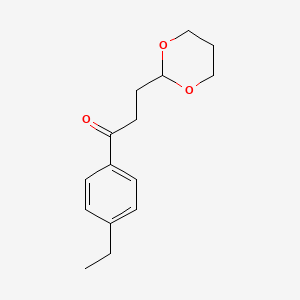
6-(3-Fluorophenyl)nicotinic acid
概要
説明
6-(3-Fluorophenyl)nicotinic acid , with the chemical formula C₁₂H₈FNO₂ , is a compound that belongs to the class of carboxylic acids. It is characterized by the presence of a fluorine atom on the phenyl ring attached to the nicotinic acid backbone. The compound is typically found in solid form and is sealed to maintain its stability at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a nicotinic acid core (a pyridine ring) with a 3-fluorophenyl group attached. The fluorine atom is directly bonded to the phenyl ring, resulting in a unique arrangement. The compound’s molecular weight is approximately 217.2 g/mol .
Physical And Chemical Properties Analysis
科学的研究の応用
Vasorelaxation and Antioxidation Properties
6-(3-Fluorophenyl)nicotinic acid, as part of the thionicotinic acid analogs, demonstrates potential in vasorelaxation and antioxidative activity. Thionicotinic acid analogs, including this compound, have been studied for their ability to induce vasorelaxation in rat thoracic aorta and exhibit antioxidant properties. These findings suggest their potential as therapeutic agents for conditions requiring vasorelaxation and antioxidation (Prachayasittikul et al., 2010).
Industrial Production and Recovery
In the context of industrial applications, this compound is relevant in the production and recovery processes of nicotinic acid. Studies have explored methods to intensify the recovery of nicotinic acid, which is significant in food, pharmaceutical,and biochemical industries. Techniques involving reactive extraction with organophosphorus solvating extractants such as tri-n-octyl phosphine oxide and tri-n-butyl phosphate have been investigated for their effectiveness in recovering nicotinic acid, demonstrating the chemical's industrial significance (Kumar et al., 2008).
Role in Insecticidal Activity
Nicotinic acid derivatives, including this compound, have been studied for their insecticidal activities. The presence of a pyridine nucleus with a side chain in the third position, as seen in these derivatives, significantly affects toxicity to insects. This suggests potential applications in pest control and agricultural sectors (Deshmukh et al., 2012).
Microbial Conversion and Characterization
Research has also focused on the microbial conversion of nicotinic acid to 6-hydroxynicotinic acid, involving the use of microorganisms like Pseudomonas fluorescens. This process is significant for understanding biochemical pathways and developing biotechnological applications for nicotinic acid and its derivatives (Torimura et al., 1998), (Hurh et al., 1994).
Potential in Treating Dyslipidemia and Cancer
6-Substituted nicotinic acid analogues, such as this compound, have shown inhibitory effects against carbonic anhydrase III enzyme, which is a target for managing dyslipidemia and cancer progression. These findings suggest potential therapeutic applications of these compounds in treating such conditions (Mohammad et al., 2017).
作用機序
Target of Action
The primary target of 6-(3-Fluorophenyl)nicotinic acid, a derivative of niacin (also known as vitamin B3 or PP), is the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes participate in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
The compound affects the biochemical pathways involving the nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . Both nicotinamide coenzymes have different functions in metabolism: a very high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis .
Pharmacokinetics
The compound’s ADME properties indicate that it has high GI absorption and is BBB permeant . Its lipophilicity, as indicated by the Log Po/w (iLOGP), is 1.76 , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, which are essential for various metabolic processes .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature
特性
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDONGYKOJEHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647031 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
582325-22-2 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

